![molecular formula C6H5FN4 B1326544 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1034667-22-5](/img/structure/B1326544.png)
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound featuring a fused pyrazole-pyridine core with a fluorine atom at the 5-position and an amino group at the 3-position (CAS: 1034667-22-5) . Its molecular formula is C₆H₅FN₄, with a molecular weight of 152.13 g/mol . The compound is synthesized via palladium-catalyzed cross-coupling reactions, as described in a 2010 patent, which emphasizes its high yield and purity for use in biologically active molecules, particularly glycogen synthase kinase-3 (GSK-3) inhibitors . The fluorine substituent enhances metabolic stability and binding affinity to target proteins, making it a key scaffold in medicinal chemistry for anticancer and kinase-targeted therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by reacting with para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Synthesis of 5-Fluoro-1H-Pyrazolo[3,4-b]pyridin-3-amine
The synthesis of this compound has been documented in various patents and research articles. A notable method involves the selective dechlorination of nicotinic acid derivatives followed by cyclization reactions. The process allows for high yields and purity, making it suitable for large-scale production .
This compound has shown promising biological activities, particularly as a scaffold for developing inhibitors targeting various kinases. Its derivatives have been evaluated for their anti-cancer properties and selectivity against specific cellular targets.
Anticancer Activity
Research indicates that compounds derived from this compound exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation:
- CDK2 Inhibition : IC50 values as low as 0.36 µM have been reported for certain derivatives, demonstrating significant potency against cancer cell lines such as HeLa and HCT116 .
Table 2: Inhibitory Activity of Selected Derivatives
Compound ID | Target Kinase | IC50 (µM) | Selectivity Ratio (CDK2/CDK9) |
---|---|---|---|
Compound 31 | CDK2 | 0.36 | 265 |
Compound 32 | CDK9 | 1.8 | - |
Therapeutic Applications
The unique structure of this compound allows it to be utilized in various therapeutic contexts:
Cancer Therapy
Due to its ability to inhibit specific kinases involved in tumor proliferation, this compound is being explored as a potential treatment option for various cancers, including breast and lung cancer.
Neurological Disorders
Emerging studies suggest that pyrazolo[3,4-b]pyridine derivatives may also have applications in treating neurological disorders by modulating pathways associated with neurodegeneration .
Case Studies
Several case studies have highlighted the effectiveness of this compound derivatives in preclinical models:
Case Study 1: Inhibition of Tumor Growth
In a study involving A375 melanoma cells, a derivative showed a significant reduction in cell viability compared to controls, supporting its potential as an anti-cancer agent .
Case Study 2: Selective Kinase Inhibition
Another study demonstrated that a specific derivative exhibited high selectivity for CDK2 over CDK9, suggesting that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance therapeutic profiles .
Mechanism of Action
The mechanism of action of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells. The pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways .
Comparison with Similar Compounds
The structural and functional uniqueness of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is best understood through comparison with analogs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyrazolo-Pyridine Derivatives
Key Insights from Comparative Analysis
Substituent Effects: Fluorine (5-position): Provides metabolic stability and selectivity for kinase targets due to its small size and electronegativity . Chlorine (5-position): Enhances binding affinity via halogen bonding but may reduce solubility compared to fluorine . Methyl (5-position): Improves lipophilicity, aiding membrane penetration but may reduce target specificity .
Biological Activity: 5-Fluoro derivatives exhibit superior selectivity in kinase inhibition (e.g., GSK-3) compared to non-fluorinated analogs . Chloro and iodo derivatives show broader antibacterial and anticancer activities, likely due to stronger target interactions .
Synthetic Accessibility :
- This compound is synthesized using Pd(OAc)₂-catalyzed protocols, ensuring high purity .
- Iodo derivatives require specialized conditions (e.g., reflux with H₂NNH₂) for halogenation, complicating scalability .
Unique Advantages of this compound
- Kinase Selectivity : Demonstrates 10-fold higher selectivity for GSK-3β over CDK2 compared to methyl or chloro analogs .
- Thermodynamic Stability : Fluorine’s electronegativity stabilizes the aromatic system, reducing oxidative degradation .
- Drug-Likeness : Balances solubility and permeability (LogP ~1.2), outperforming bulkier derivatives like iodo-substituted compounds .
Biological Activity
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorine atom at the 5-position of the pyrazolo[3,4-b]pyridine framework. This substitution enhances its electronic properties, influencing its interactions with biological targets. The compound's molecular formula is , and it has been characterized using various techniques including X-ray crystallography to confirm its coplanarity, which is crucial for biological activity.
Target Interactions
The primary biological activity of this compound is attributed to its role as an inhibitor of specific kinases involved in cell signaling pathways. Notably, it has shown potential against tropomyosin receptor kinases (TRKs) and polo-like kinase 4 (PLK4), which are critical in regulating cell proliferation and differentiation .
Biochemical Pathways
The compound's interaction with these kinases suggests that it may modulate several key signaling pathways associated with tumor growth and metastasis. The inhibition of these pathways can lead to reduced cell viability and proliferation in various cancer cell lines .
Biological Activity and Case Studies
Numerous studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. Below is a summary of significant findings:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Bouabdallah et al. | MCF7 | 3.79 | Inhibition of cell proliferation |
Wei et al. | A549 | 26.00 | Induction of apoptosis |
Cankara et al. | HCT-116 | 1.10 | Cell cycle arrest at SubG1/G1 phase |
Kumar et al. | HepG2 | 0.39 | Inhibition of CDK2 and EGFR pathways |
These studies illustrate the compound's potent cytotoxicity across various cancer types, indicating its potential as a therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated to assess its bioavailability and metabolic stability. The presence of the fluorine atom enhances lipophilicity, which may improve absorption and distribution in biological systems. However, detailed pharmacokinetic studies are still required to fully understand its behavior in vivo.
Q & A
Q. What are the standard synthetic protocols for 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, and how can purity be optimized?
The synthesis typically involves palladium-catalyzed coupling and cyclization reactions. A high-yield method (85–90%) uses Pd(OAc)₂ with PPh₃ and Et₃N in a formic acid-mediated cyclization step, followed by ammonolysis to introduce the amine group . For purity, recrystallization from n-butanol or dioxane is recommended, and intermediates should be purified via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to remove unreacted starting materials .
Q. What analytical techniques are critical for confirming the structure of derivatives?
- ¹H/¹³C NMR : Key for verifying regioselectivity and substituent positions. For example, the pyrazole ring protons resonate at δ 7.8–8.2 ppm, while the fluorine substituent causes splitting in adjacent protons .
- IR Spectroscopy : Confirms functional groups (e.g., NH₂ stretches at 3300–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ at m/z 193.06 for the parent compound) .
Q. How can biological activity be evaluated for pyrazolo[3,4-b]pyridine derivatives?
- Kinase Inhibition Assays : Test against targets like GSK-3β using ADP-Glo™ kits (IC₅₀ values < 100 nM reported for fluorinated derivatives) .
- Anticancer Screening : Use NCI-60 cell lines with MTT assays; derivatives with 4-fluorophenyl groups show potent activity (GI₅₀ < 10 µM) .
- Anti-inflammatory Models : COX-2 inhibition via ELISA, with IC₅₀ values compared to celecoxib .
Q. How does fluorine substitution impact structure-activity relationships (SAR)?
Fluorine at the 5-position enhances metabolic stability and binding affinity by reducing π-π stacking repulsion in hydrophobic kinase pockets. For example, 5-fluoro derivatives exhibit 3-fold higher GSK-3β inhibition than non-fluorinated analogs . Computational docking (AutoDock Vina) shows fluorine forms halogen bonds with Thr138 in GSK-3β .
Q. What computational strategies aid in reaction design for novel derivatives?
- Reaction Path Search : Quantum mechanical calculations (DFT at B3LYP/6-31G*) predict transition states for cyclization steps .
- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., dioxane vs. DMF) and catalysts (Pd vs. Cu) for cross-coupling .
- Molecular Dynamics : Simulate solvation effects to minimize byproducts (e.g., dimerization) .
Q. How can contradictory yield data in literature be resolved?
Discrepancies arise from reagent purity (e.g., Pd(OAc)₂ vs. PdCl₂) and temperature control . For example, TFAA-mediated cyclization at 0°C yields 85% product, but room-temperature reactions drop to 60% due to side reactions . Always validate protocols with internal controls (e.g., spiking with known intermediates).
Q. What strategies are effective for synthesizing water-soluble derivatives?
- Sulfonation : React with chlorosulfonic acid to introduce -SO₃H groups (aqueous solubility > 50 mg/mL) .
- PEGylation : Attach polyethylene glycol (PEG-500) via Mitsunobu reaction (e.g., 5-fluoro-PEG-pyrazolo[3,4-b]pyridine) .
- Amino Acid Conjugation : Use EDC/NHS coupling with lysine or arginine .
Q. How does storage affect compound stability?
The amine group is prone to oxidation ; store under argon at −20°C in amber vials. Lyophilized samples retain >95% purity after 6 months, while solutions in DMSO degrade by 15% in 30 days . Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How to interpret conflicting NMR data for regioisomers?
Regioisomers (e.g., pyrazolo[3,4-b] vs. [3,4-d] positions) are distinguished by NOESY : cross-peaks between H-4 and H-6 protons confirm [3,4-b] substitution . For ambiguous cases, compare with X-ray crystallography data (CCDC deposition recommended) .
Q. What are key biological targets for this scaffold?
- Kinases : GSK-3β, CDK2, and JAK2 (fluorine enhances ATP-binding pocket interactions) .
- GPCRs : Serotonin receptors (5-HT₂A) due to pyridine’s aromatic stacking .
- Epigenetic Targets : HDAC inhibitors when conjugated with zinc-binding groups (e.g., hydroxamate) .
Properties
IUPAC Name |
5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFONWAPOQPJJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648970 | |
Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034667-22-5 | |
Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.